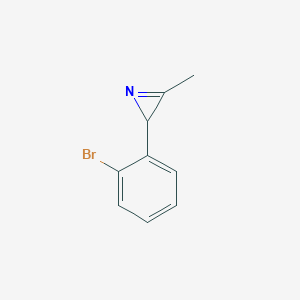
2-(2-bromophenyl)-3-methyl-2H-azirine
Vue d'ensemble
Description
2-(2-bromophenyl)-3-methyl-2H-azirine is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Functionalization
Recent advancements in the synthesis of 2H-azirines, including 2-(2-bromophenyl)-3-methyl-2H-azirine, have been noted. A sustainable mixed flow-batch approach has been developed for their preparation, allowing for efficient transformation into functionalized NH-aziridines. This method utilizes vinyl azides and has demonstrated high yields and stereoselectivity when reacted with organolithium compounds .
Table 1: Synthesis Methods for 2H-Azirines
| Method | Yield (%) | Notes |
|---|---|---|
| Flow-batch approach | Up to 90% | Efficient for various aryl substitutions |
| Diels–Alder reaction | Variable | Forms cycloadducts with electron-rich dienes |
| Halex reaction | Up to 80% | Simple protocol for halogen exchange |
Reactivity and Mechanisms
The unique structure of azirines contributes to their reactivity. For instance, the Diels–Alder reactions involving methyl 2-aryl-2H-azirine-3-carboxylates have been extensively studied. These reactions yield endo-cycloadducts with various dienes, showcasing the regioselectivity inherent to azirines . The halogen exchange reactions also highlight the utility of brominated azirines in synthesizing fluoro and iodo derivatives, which are valuable in further chemical transformations .
Medicinal Chemistry Applications
Azirines have garnered attention in medicinal chemistry due to their potential as bioactive compounds. Their ability to serve as building blocks for diverse pharmaceutical agents is significant. For example, modifications of azirine structures can lead to compounds with antitumor and antimicrobial properties. The incorporation of halogen substituents enhances their biological activity and selectivity towards specific targets .
Case Study: Antitumor Activity
Research has demonstrated that certain derivatives of 2H-azirines exhibit promising antitumor activity. A study evaluated the cytotoxic effects of various azirine derivatives on cancer cell lines, revealing that modifications at the bromophenyl position significantly influenced their efficacy .
Material Science Applications
In material science, azirines are being explored for their potential use in polymer synthesis. The strained nature of azirines allows them to participate in ring-opening polymerization processes, leading to new materials with desirable properties. This application is particularly relevant in developing advanced coatings and adhesives that require specific mechanical and thermal characteristics .
Analyse Des Réactions Chimiques
Halogen Exchange Reactions
The bromine atom at the C2 position undergoes nucleophilic substitution via halogen exchange (Halex) reactions. For example:
-
Fluorination : Treatment with tetrabutylammonium fluoride (TBAF) in toluene replaces bromine with fluorine, yielding 2-fluoro-3-methyl-2H-azirine derivatives. This reaction proceeds via an SN2′–SN2′ cascade mechanism, as confirmed by DFT calculations .
-
Iodination : Reaction with potassium iodide (KI) in acetonitrile substitutes bromine with iodine, forming 2-iodo analogues .
Table 1: Halex Reaction Conditions and Yields
| Substrate | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-(2-Bromophenyl)-3-methyl | TBAF·H₂O | Toluene | 80–90 | |
| 2-(2-Bromophenyl)-3-methyl | KI | MeCN | 70–85 |
Ring-Opening and Cycloaddition Reactions
The strained azirine ring participates in cycloadditions and ring-opening processes:
-
CuAAC Click Chemistry : Reacts with terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1-(azirin-2-yl)-1,2,3-triazoles. This preserves the azirine ring, enabling further functionalization .
-
Nucleophilic Ring-Opening : Triethylamine promotes nucleophilic attack at the C=N bond, leading to ring-opening and subsequent cyclodimerization into pyrimidine-4,6-dicarboxylates .
Mechanistic Insight (DFT Studies) :
-
Ring-opening begins with nucleophilic addition of N,N-diethylhydroxylamine to the azirine, forming an (aminooxy)aziridine intermediate .
-
Azomethine ylide generation and 1,3-dipolar cycloaddition follow, yielding pyrimidines .
Azide Substitution and Decomposition
-
Azide Formation : Sodium azide (NaN₃) substitutes bromine to form 2-azidoazirines. This reaction is sensitive to steric effects, with ortho-substituted aryl groups favoring product stability .
-
Acid-Catalyzed Decomposition : Under acidic conditions, the azirine ring undergoes cleavage into nitriles (e.g., methyl cyanoformate and aryl nitriles) .
Table 2: Azide Substitution Outcomes
| Conditions | Product Stability | Yield (%) | Reference |
|---|---|---|---|
| NaN₃/MeCN, RT | Moderate | 65–75 | |
| TMSN₃/Et₃N/CH₂Cl₂, Ar atm | High (ortho-subst) | 80–90 |
Organolithium Additions
Reaction with organolithium reagents (e.g., PhLi, HexLi) results in stereoselective formation of NH-aziridines. The bromophenyl group directs nucleophilic attack to the less hindered face of the azirine ring, achieving >95% diastereoselectivity .
Oxidative Functionalization
Triethylamine-mediated oxidation in air triggers oxidative cyclodimerization. One azirine molecule undergoes C–C bond cleavage, while another undergoes C=N cleavage, forming pyrimidine derivatives .
Key Challenges :
Propriétés
Formule moléculaire |
C9H8BrN |
|---|---|
Poids moléculaire |
210.07 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-3-methyl-2H-azirine |
InChI |
InChI=1S/C9H8BrN/c1-6-9(11-6)7-4-2-3-5-8(7)10/h2-5,9H,1H3 |
Clé InChI |
DKJHTHHZMBOSFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC1C2=CC=CC=C2Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













